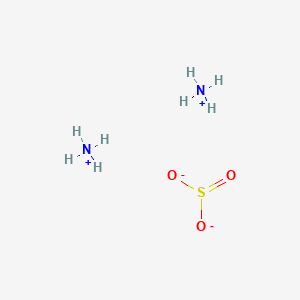

Ammonium sulfite

Beschreibung

Eigenschaften

CAS-Nummer |

10196-04-0 |

|---|---|

Molekularformel |

H5NO3S |

Molekulargewicht |

99.11 g/mol |

IUPAC-Name |

azane;sulfurous acid |

InChI |

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |

InChI-Schlüssel |

ZETCGWYACBNPIH-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)[O-] |

Kanonische SMILES |

N.OS(=O)O |

Andere CAS-Nummern |

17026-44-7 10196-04-0 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

17026-44-7 (Parent) |

Synonyme |

ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Sulfite from Ammonia and Sulfur Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium sulfite from the reaction of ammonia and sulfur dioxide. It covers the fundamental chemical principles, detailed experimental protocols for both laboratory and industrial scales, quantitative data, and safety considerations.

Core Chemical Principles

The synthesis of ammonium sulfite is primarily achieved through the reaction of ammonia (NH₃) and sulfur dioxide (SO₂) in an aqueous solution.[1] The overall chemical equation for this reaction is:

2NH₃(g) + SO₂(g) + H₂O(l) → (NH₄)₂SO₃(aq) [1]

This reaction is a classic acid-base reaction where sulfurous acid (H₂SO₃), formed from the dissolution of sulfur dioxide in water, is neutralized by ammonia.

Thermodynamics and Kinetics

The reaction between ammonia, sulfur dioxide, and water vapor to form solid ammonium sulfite is an exothermic process. The enthalpy (ΔH) of the reaction is approximately -53 kcal/mol, and the entropy (ΔS) is approximately -113 cal/(mol·deg).[2] The reaction is thermodynamically favorable, particularly at lower temperatures.

The kinetics of the overall process involve the mass transfer of gaseous reactants into the liquid phase and the subsequent chemical reaction. The absorption of sulfur dioxide into an aqueous ammonia solution is a key step, and the rate can be influenced by factors such as the gas and liquid flow rates and the concentrations of the reactants.[3] The reaction in the liquid phase is generally considered to be fast.

The pH of the reaction medium is a critical parameter. To favor the formation of ammonium sulfite over ammonium bisulfite, the pH should be maintained in a slightly alkaline to neutral range, typically between 6 and 7.5.[4][5] If the pH is too low (acidic), the formation of ammonium bisulfite (NH₄HSO₃) is favored. Conversely, a pH that is too high can lead to the loss of unreacted ammonia gas.[5]

Experimental Protocols

Laboratory-Scale Synthesis

This protocol describes a general procedure for the synthesis of ammonium sulfite in a laboratory setting.

Objective: To prepare an aqueous solution of ammonium sulfite.

Materials:

-

Ammonia gas (NH₃) or an aqueous ammonia solution (e.g., 25% NH₄OH)

-

Sulfur dioxide gas (SO₂)

-

Deionized water

-

Gas dispersion tubes (fritted glass bubblers)

-

Reaction vessel (e.g., a three-necked flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

pH meter or pH indicator strips

-

Ice bath

Procedure:

-

Preparation: Place a known volume of deionized water into the reaction vessel and cool it in an ice bath. Begin stirring the water.

-

Ammonia Addition: Slowly bubble ammonia gas through a gas dispersion tube into the cold, stirring water. Alternatively, add a calculated amount of concentrated aqueous ammonia solution. Monitor the pH of the solution; it should become alkaline.

-

Sulfur Dioxide Addition: Once the ammonia is dissolved, begin bubbling sulfur dioxide gas through a separate gas dispersion tube into the solution.

-

pH Control: Carefully monitor the pH of the solution as the sulfur dioxide is added. The goal is to maintain the pH within the range of 6.0 to 7.5 to maximize the yield of ammonium sulfite.[5] Adjust the flow rates of ammonia and sulfur dioxide as needed to maintain this pH range.

-

Reaction Completion: Continue the addition of sulfur dioxide until the desired concentration of ammonium sulfite is achieved or until the ammonia is consumed, as indicated by a drop in pH below 6.0.

-

Product Isolation (Optional): To obtain solid ammonium sulfite, the resulting solution can be carefully heated to concentrate it, followed by slow cooling to induce crystallization. The crystals can then be filtered, washed with a small amount of cold water, and dried under a nitrogen atmosphere to prevent oxidation.[6]

Industrial-Scale Production

Industrial production of ammonium sulfite is often integrated into flue gas desulfurization (FGD) processes, where sulfur dioxide is removed from industrial exhaust gases.[7][8]

Objective: To produce ammonium sulfite by scrubbing sulfur dioxide from a gas stream using an aqueous ammonia solution.

Equipment:

-

Absorption tower or scrubber

-

Circulating pump

-

Reaction tank (neutralizer)

-

pH control system

-

Centrifuge and dryer (for solid product)

Procedure:

-

Absorption: A sulfur dioxide-containing flue gas is fed into the bottom of an absorption tower.

-

Scrubbing: An aqueous ammonia solution (or a recirculating solution containing ammonium sulfite) is sprayed into the top of the tower, flowing counter-current to the gas.[4]

-

Reaction: As the gas rises through the tower, the sulfur dioxide reacts with the ammonia in the scrubbing liquid to form ammonium sulfite and ammonium bisulfite.[8] The overall reaction is: 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃.[1]

-

pH Control: The pH of the circulating liquid is continuously monitored and controlled, typically by adjusting the addition of fresh ammonia, to optimize the absorption of SO₂ and the formation of ammonium sulfite.[4] A pH range of 5.5 to 6.5 is often targeted in such processes.[4]

-

Neutralization: The solution from the absorber, which may contain ammonium bisulfite, is sent to a neutralizer where additional ammonia is added to convert the bisulfite to sulfite.[7]

-

Product Recovery: A portion of the resulting ammonium sulfite solution is continuously drawn off. This solution can be used as a liquid product or sent to a crystallizer, centrifuge, and dryer to produce solid ammonium sulfite.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of ammonium sulfite.

Table 1: Reaction Conditions for Ammonium Sulfite Synthesis

| Parameter | Value/Range | Source(s) |

| Optimal pH Range | 6.0 - 7.5 | [5] |

| Industrial pH Range | 4.5 - 8.5 (typically 5.5 - 6.5) | [4] |

| Reaction Temperature | 14 - 44 °C (for solid formation) | [2] |

| Enthalpy of Reaction (ΔH) | -53 kcal/mol | [2] |

| Entropy of Reaction (ΔS) | -113 cal/(mol·deg) | [2] |

Table 2: Solubility of Ammonium Sulfite in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Source(s) |

| 0 | 26.9 | [6] |

| 20 | 39.5 | [6] |

| 40 | 45.4 | [6] |

| 60 | 51.9 | [6] |

| 80 | 57.8 | [6] |

| 100 | 64.4 | [6] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway for ammonium sulfite synthesis.

Experimental Workflow: Laboratory Synthesis

Caption: Workflow for laboratory-scale synthesis of ammonium sulfite.

Logical Relationship: Industrial Production via Flue Gas Desulfurization

Caption: Industrial production via flue gas desulfurization.

Safety and Handling

Ammonium sulfite and its reactants require careful handling due to their potential hazards.

-

Ammonia (NH₃): A corrosive and toxic gas with a pungent odor. Inhalation can cause severe respiratory irritation.

-

Sulfur Dioxide (SO₂): A toxic gas that can cause respiratory problems.[9]

-

Ammonium Sulfite ((NH₄)₂SO₃): Can be irritating to the skin, eyes, and respiratory tract.[7][10] It is unstable and can decompose upon heating, emitting toxic sulfur dioxide and nitrogen oxides.[10][11] It is also sensitive to moisture and air, oxidizing to ammonium sulfate.[10]

Recommended Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

For handling gaseous reactants, ensure that the gas lines and connections are secure to prevent leaks.

-

Ammonium sulfite should be stored in a cool, dry place in a tightly sealed container, preferably under a nitrogen atmosphere, to prevent oxidation and decomposition.[10]

Conclusion

The synthesis of ammonium sulfite from ammonia and sulfur dioxide is a well-established process with applications ranging from laboratory-scale preparations to large-scale industrial flue gas desulfurization. The key to a successful synthesis lies in the careful control of the reaction stoichiometry and, most importantly, the pH of the aqueous solution. By maintaining the appropriate conditions, high yields of ammonium sulfite can be achieved efficiently and safely. This guide provides the foundational knowledge for researchers and professionals to understand and implement this important chemical process.

References

- 1. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cetjournal.it [cetjournal.it]

- 4. WO2024086416A1 - Process for producing an ammonium sulfite and bisulfite solution from ammonia gas - Google Patents [patents.google.com]

- 5. US2581752A - Method for making ammonium sulfite - Google Patents [patents.google.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. chembk.com [chembk.com]

- 8. energytianli.com [energytianli.com]

- 9. nj.gov [nj.gov]

- 10. lewisu.edu [lewisu.edu]

- 11. Ammonium Sulfite | 10196-04-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium sulfite, with the chemical formula (NH₄)₂SO₃, is an inorganic salt of significant interest across various scientific and industrial domains.[1] It exists as a colorless, crystalline solid and is known for its reducing properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium sulfite, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate a deeper understanding of its behavior and to support its application in experimental and developmental work.

Physical Properties

Ammonium sulfite is a hygroscopic solid that can exist in both anhydrous and monohydrate forms ((NH₄)₂SO₃·H₂O).[3][4] Its physical characteristics are crucial for handling, storage, and application in various experimental setups. The key physical properties are summarized in the tables below.

General Physical Properties

| Property | Value | References |

| Molecular Formula | (NH₄)₂SO₃ | [1][2] |

| Molar Mass | 116.14 g/mol | [1][2][5] |

| Appearance | Colorless to white crystalline solid | [1][2][3] |

| Odor | Odorless | [1] |

| Crystal System | Monoclinic | [3] |

Quantitative Physical Data

| Property | Value | Conditions | References |

| Density | 1.41 g/cm³ | at 25°C | [3][6][7] |

| Melting Point | 60-70°C (decomposes) | - | [3][6] |

| Refractive Index | 1.515 | - | [2][3] |

| pH of Aqueous Solution | 7.5 - 7.6 | at 20°C | [8][9] |

Solubility Data

| Solvent | Solubility | Temperature | References |

| Water | 32.4 g/100 mL | 0°C | [1][2] |

| 35 g/100 mL | Standard | [2] | |

| 60.4 g/100 mL | 100°C | [1][2] | |

| 642 g/L | 25°C | [6][9] | |

| Alcohol | Almost insoluble/Slightly soluble | - | [1][10][11] |

| Acetone | Insoluble | - | [2][6][11] |

| Carbon Disulfide | Insoluble | - | [10][11] |

Chemical Properties and Reactions

Ammonium sulfite is a notable reducing agent and participates in several key chemical reactions.[1][2][8] Its chemical behavior is dictated by the sulfite ion (SO₃²⁻), which is susceptible to oxidation, and the ammonium ions (NH₄⁺), which can react with bases. The compound is unstable in the presence of air and heat, gradually oxidizing to ammonium sulfate ((NH₄)₂SO₄).[1][6]

Decomposition

Upon heating, ammonium sulfite decomposes, emitting toxic gases such as sulfur dioxide and nitrogen oxides.[1][12] The decomposition process begins around its melting point of 60-70°C.[3]

Reaction with Acids

Contact with strong acids results in the liberation of sulfurous acid, which readily decomposes to form sulfur dioxide gas and water.[8] This is a characteristic reaction of sulfite salts.

Redox Reactions

As a reducing agent, ammonium sulfite is utilized in various applications, including photography and as a preservative.[2][3] It can be oxidized by various oxidizing agents. For instance, in flue gas desulfurization processes, ammonium sulfite is intentionally oxidized by air to produce the more stable and commercially valuable ammonium sulfate.[6][13]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the properties of ammonium sulfite. Below are outlines of experimental protocols for key analyses.

Synthesis of Ammonium Sulfite

Objective: To synthesize ammonium sulfite crystals from ammonia and sulfur dioxide.

Methodology:

-

Bubble sulfur dioxide gas through a concentrated aqueous solution of ammonia. The reaction is as follows: 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃.[1]

-

Monitor the pH of the solution, maintaining it in the range of 6.0-7.5 to ensure the formation of ammonium sulfite.[14]

-

Cool the resulting solution to induce crystallization.

-

Filter the crystals from the solution and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator to prevent oxidation.

Determination of Solubility

Objective: To determine the solubility of ammonium sulfite in water at a specific temperature.

Methodology:

-

Prepare a saturated solution of ammonium sulfite in deionized water at a constant, controlled temperature by adding an excess of the salt to the water and stirring until equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant solution using a filtered syringe to avoid undissolved solids.

-

Determine the concentration of the sulfite ion in the sample via redox titration with a standardized potassium permanganate or iodine solution.[8]

-

Determine the concentration of the ammonium ion using a suitable method such as the Kjeldahl method or an ammonium ion-selective electrode.

-

From the determined concentrations, calculate the mass of ammonium sulfite dissolved in the known volume of water to express the solubility in g/100 mL.

Thermogravimetric Analysis (TGA) of Decomposition

Objective: To study the thermal decomposition of ammonium sulfite.

Methodology:

-

Place a small, accurately weighed sample of ammonium sulfite into a TGA crucible.

-

Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show a mass loss corresponding to the decomposition of ammonium sulfite, allowing for the determination of the decomposition temperature range and the identification of gaseous products if coupled with a mass spectrometer (TGA-MS).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving ammonium sulfite.

Caption: Synthesis of Ammonium Sulfite.

Caption: Thermal Decomposition of Ammonium Sulfite.

Caption: Ammonium Sulfite in Flue Gas Desulfurization.

Caption: Role of Ammonium Sulfite in Photographic Processing.

References

- 1. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 2. WO2024086416A1 - Process for producing an ammonium sulfite and bisulfite solution from ammonia gas - Google Patents [patents.google.com]

- 3. cetjournal.it [cetjournal.it]

- 4. 2011cpr.zju.edu.cn [2011cpr.zju.edu.cn]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. olisystems.com [olisystems.com]

- 7. scies.org [scies.org]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. power-eng.com [power-eng.com]

- 14. US2581752A - Method for making ammonium sulfite - Google Patents [patents.google.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Ammonium Sulfite, ((NH₄)₂SO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of ammonium sulfite, ((NH₄)₂SO₃). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biochemical applications.

Crystal Structure of Ammonium Sulfite Monohydrate ((NH₄)₂SO₃·H₂O)

Ammonium sulfite typically crystallizes as a monohydrate, (NH₄)₂SO₃·H₂O. The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

The crystallographic data for ammonium sulfite monohydrate are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.34 Å |

| b | 8.08 Å |

| c | 12.39 Å |

| β | 97.9° |

| Formula Units per Unit Cell (Z) | 4 |

Molecular Geometry

The crystal structure of ammonium sulfite is composed of two primary ionic species: the ammonium cation (NH₄⁺) and the sulfite anion (SO₃²⁻), along with a water molecule in the monohydrate form.

Ammonium Ion (NH₄⁺) Geometry

The ammonium ion exhibits a tetrahedral molecular geometry. The central nitrogen atom is bonded to four hydrogen atoms. This symmetrical arrangement results from the sp³ hybridization of the nitrogen atom. The ideal bond angle in a perfect tetrahedral geometry is 109.5°.

| Parameter | Value |

| Molecular Shape | Tetrahedral[1][2][3] |

| Bond Angle (H-N-H) | ~109.5°[4] |

| Bond Length (N-H) | ~1.03 Å |

Sulfite Ion (SO₃²⁻) Geometry

The sulfite ion has a trigonal pyramidal molecular geometry. The central sulfur atom is bonded to three oxygen atoms and has one lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the lone pair repels the bonding pairs of electrons, resulting in a pyramidal shape rather than a trigonal planar geometry.[5][6]

| Parameter | Value |

| Molecular Shape | Trigonal Pyramidal[5][6][7] |

| Bond Angle (O-S-O) | ~105°[1] |

| Bond Length (S-O) | ~1.53 Å[1] |

Experimental Protocols

Synthesis and Crystallization of Ammonium Sulfite Monohydrate

Good single crystals of ammonium sulfite monohydrate can be obtained by cooling a warm, saturated aqueous solution. A general procedure involves dissolving ammonium sulfite in water at an elevated temperature to achieve saturation and then allowing the solution to cool slowly. This slow cooling process promotes the formation of well-ordered crystals suitable for X-ray diffraction studies.

X-ray Diffraction Analysis

The determination of the crystal structure of ammonium sulfite monohydrate was carried out using single-crystal X-ray diffraction. While the specific instrumental parameters from the original study by Battelle and Trueblood (1966) are not fully detailed in the available literature, a general experimental protocol for such an analysis would involve the following steps:

-

Crystal Mounting : A suitable single crystal of (NH₄)₂SO₃·H₂O is mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams on a detector.

-

Structure Solution : The collected diffraction data are used to solve the crystal structure. The structure of ammonium sulfite monohydrate was originally solved using Patterson methods.[1]

-

Structure Refinement : The initial structural model is then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors. The refinement for ammonium sulfite monohydrate was performed by full-matrix least squares.[1] The positions of the hydrogen atoms were located from a difference map.[1]

Relevance and Applications for Researchers and Drug Development

While ammonium sulfite itself has specific applications, the broader class of ammonium salts, particularly ammonium sulfate, is of significant importance in biochemical and pharmaceutical research. The principles of ionic interactions and solubility that govern the behavior of ammonium sulfite are directly relevant to these applications.

Ammonium Salts in DNA Extraction and Analysis

Ammonium salts are utilized in protocols for the extraction and purification of DNA, particularly from clinical specimens that may contain a small number of cells. The workflow below illustrates a generalized process for ammonium salt-based DNA extraction for subsequent genetic analysis, a critical step in drug development and diagnostics.

This workflow highlights the critical role of ammonium salts in isolating high-quality DNA from limited biological samples, which is essential for identifying genetic markers for disease diagnosis and for the development of targeted therapies.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Fitting Full X-Ray Diffraction Patterns for Quantitative Analysis: A Method for Readily Quantifying Crystalline and Disordered Phases [file.scirp.org]

- 7. US2666687A - Process for the manufacture of crystalline ammonium sulfite monohydrate - Google Patents [patents.google.com]

Solubility of ammonium sulfite in different solvents

An In-depth Technical Guide on the Solubility of Ammonium Sulfite

Introduction

Ammonium sulfite, (NH₄)₂SO₃, is an inorganic salt with diverse applications, serving as a reducing agent, a preservative, and an intermediate in various chemical processes, including photography and the production of caramel.[1][2][3] Its efficacy and utility in these applications are fundamentally linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of ammonium sulfite, presenting quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The solubility of ammonium sulfite is highly dependent on the solvent and temperature. It is readily soluble in water and its solubility increases with temperature.[4][5] Conversely, it exhibits poor solubility in most common organic solvents.

Solubility in Aqueous Systems

The following table summarizes the quantitative solubility of ammonium sulfite in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Reference(s) |

| 0 | 32.4 | 324 | [2][4][5] |

| 20 | 35.0 (anhydrous) | 350 | [6] |

| 25 | - | 642 | [1][7] |

| 100 | 60.4 | 604 | [2][4][5] |

Solubility in Non-Aqueous Solvents

Ammonium sulfite is generally characterized by low solubility in organic solvents.[1][8] The qualitative and quantitative data available are presented below.

| Solvent | Qualitative Solubility | Reference(s) |

| Ethanol / Alcohol | Slightly soluble / Almost insoluble | [1][2][3][8][9][10][11] |

| Acetone | Insoluble / Almost insoluble / Poorly soluble | [1][2][3][4][5][8][9][10][11] |

| Carbon Disulfide | Insoluble | [1][2][7][8][11] |

Experimental Protocol for Solubility Determination

The determination of the solubility of an inorganic salt like ammonium sulfite as a function of temperature is a fundamental experimental procedure. The following protocol outlines the isothermal equilibrium method, a common and reliable technique.

Principle

This method involves preparing a supersaturated solution of the salt at a given temperature. The solution is then allowed to reach equilibrium, at which point the excess, undissolved solute is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined gravimetrically or titrimetrically to establish the solubility at that temperature.

Materials and Equipment

-

Ammonium Sulfite, analytical grade

-

Distilled or deionized water (or other solvent)

-

Constant temperature water bath with shaker

-

Calibrated thermometer

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Syringes with membrane filters (e.g., 0.45 µm)

-

Analytical balance

-

Drying oven

-

Glassware: beakers, volumetric flasks, pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of ammonium sulfite to a known mass or volume of the solvent in the jacketed glass vessel. The excess solid should be clearly visible.

-

Equilibration: Place the vessel in the constant temperature water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The equilibration time can vary but is typically several hours. It is crucial to maintain a constant temperature throughout this period.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Sample Withdrawal: Withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a membrane filter. Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute during sampling.

-

Concentration Analysis (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered, saturated solution into the pre-weighed dish and record the exact mass of the solution.

-

Carefully evaporate the solvent by placing the dish in a drying oven set to a temperature that will not decompose the salt (e.g., slightly above the solvent's boiling point). For ammonium sulfite, care must be taken as it can decompose when heated.[1][2][8]

-

Once all the solvent is evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation: The solubility is calculated as the mass of the dissolved salt (final mass of dish and salt minus the initial mass of the dish) per a given amount of solvent (mass of the solution minus the mass of the dissolved salt). The result is typically expressed as grams of solute per 100 g or 100 mL of solvent.[12][13]

-

Repeat for Different Temperatures: Repeat the entire procedure for each temperature required to construct a solubility curve.[12][14]

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for solubility determination is illustrated in the diagram below.

Caption: Workflow for Isothermal Solubility Determination.

References

- 1. Ammonium Sulfite CAS#: 10196-04-0 [m.chemicalbook.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 5. wholesale Ammonium sulfite monohydrate Crystalline- FUNCMATER [funcmater.com]

- 6. Buy Ammonium sulfite | 10196-04-0 [smolecule.com]

- 7. ammonium sulfite [chembk.com]

- 8. Ammonium Sulfite | 10196-04-0 [chemicalbook.com]

- 9. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. AMMONIUM SULFITE [chembk.com]

- 12. fountainheadpress.com [fountainheadpress.com]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 14. scribd.com [scribd.com]

Ammonium sulfite decomposition temperature and products

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium sulfite, (NH₄)₂SO₃, is an inorganic salt with applications ranging from a reducing agent in photography to its use in the production of caramel coloring and as a component in some hair treatments. Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the thermal decomposition of ammonium sulfite, detailing the decomposition temperatures, the resulting products, and the experimental methodologies used to characterize these properties.

Thermal Decomposition Profile

The thermal decomposition of ammonium sulfite is a multi-stage process that is significantly influenced by the presence of water of crystallization and the surrounding atmosphere. The compound typically exists as a monohydrate, (NH₄)₂SO₃·H₂O.

Decomposition of Ammonium Sulfite Monohydrate

Ammonium sulfite monohydrate first undergoes dehydration at a relatively low temperature. Upon further heating, the now anhydrous ammonium sulfite decomposes.

-

Dehydration: The loss of water of crystallization from ammonium sulfite monohydrate occurs in the temperature range of 60-70°C[1][2][3].

-

Decomposition of Anhydrous Salt: The anhydrous form of ammonium sulfite is more stable and decomposes at a significantly higher temperature, reported to be in the range of 230-245°C[4].

Decomposition Products

The composition of the decomposition products can vary depending on the conditions, such as temperature and the presence of air.

Under inert conditions, the primary decomposition products are ammonia (NH₃), sulfur dioxide (SO₂), and water (H₂O)[5]. When heated, it can be decomposed into ammonia and sulfur dioxide[5].

In the presence of air, ammonium sulfite can undergo oxidation to form the more stable ammonium sulfate ((NH₄)₂SO₄)[4]. Upon heating, it loses its water of crystallization and is gradually oxidized to ammonium sulfate[4].

At elevated temperatures, more complex reactions can occur, including the formation of nitrogen oxides (NOx)[1].

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal decomposition of ammonium sulfite.

| Parameter | Value | Form | Reference(s) |

| Decomposition Temperature | 60-70°C | Monohydrate (Dehydration) | [1][2][3] |

| Decomposition Temperature | 230-245°C | Anhydrous | [4] |

| Primary Decomposition Products (Inert Atmosphere) | |||

| Ammonia (NH₃) | Gaseous | [5] | |

| Sulfur Dioxide (SO₂) | Gaseous | [5] | |

| Water (H₂O) | Gaseous | ||

| Decomposition Products (in Air/Oxidizing Conditions) | |||

| Ammonium Sulfate ((NH₄)₂SO₄) | Solid | [4] | |

| Nitrogen Oxides (NOx) | Gaseous | [1] |

Decomposition Pathways

The thermal decomposition of ammonium sulfite can proceed through several pathways, as illustrated in the diagram below. The primary pathway involves the direct decomposition into ammonia, sulfur dioxide, and water. In the presence of an oxidizing atmosphere, a competing pathway is the oxidation to ammonium sulfate.

Experimental Protocols

The characterization of the thermal decomposition of ammonium sulfite involves techniques to determine the temperature of decomposition and to identify the resulting products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A combined TGA/DSC analysis is the primary method for determining the thermal stability and decomposition temperatures.

Objective: To determine the temperatures of dehydration and decomposition of ammonium sulfite and the associated mass losses and thermal events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium sulfite monohydrate (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature above the expected final decomposition (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidizing conditions, with a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a mass loss step indicates the beginning of a decomposition or dehydration event.

-

The DSC curve plots the heat flow versus temperature. Endothermic peaks typically correspond to dehydration and decomposition, while exothermic peaks indicate oxidative processes.

-

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, the exhaust gas from the TGA/DSC instrument is analyzed in real-time.

Objective: To identify the gaseous products evolved during the thermal decomposition of ammonium sulfite.

Methodology:

-

Instrumentation: The outlet of the TGA/DSC is coupled to a gas analysis system, such as a Fourier Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS).

-

FTIR Analysis: The evolved gas is passed through a heated gas cell in the FTIR spectrometer. The infrared spectrum of the gas is continuously recorded. The characteristic absorption bands of gases like NH₃, SO₂, and H₂O allow for their identification.

-

Mass Spectrometry (MS) Analysis: The evolved gas is introduced into the ion source of the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the gas molecules, is used to identify the components. For example, NH₃ would show a peak at m/z = 17, and SO₂ at m/z = 64.

-

Ion Chromatography: For quantitative analysis of NOx and SO₂, the evolved gases can be bubbled through a suitable trapping solution, and the resulting ions (e.g., nitrate, nitrite, sulfate) can be analyzed by ion chromatography[6].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of ammonium sulfite decomposition.

Conclusion

The thermal decomposition of ammonium sulfite is a complex process that begins with the loss of water of crystallization from the monohydrate form at 60-70°C, followed by the decomposition of the anhydrous salt at 230-245°C. The primary decomposition products are ammonia, sulfur dioxide, and water. In the presence of air, oxidation to ammonium sulfate is a significant competing reaction. A thorough understanding of these decomposition pathways and the associated temperatures is essential for the safe and effective use of ammonium sulfite in various industrial and research applications. The experimental protocols outlined in this guide, employing techniques such as TGA/DSC coupled with evolved gas analysis, provide a robust framework for the detailed characterization of its thermal behavior.

References

- 1. Ammonium sulfite monohydrate, 92% min 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. ammonium sulfite monohydrate [chemister.ru]

- 3. Ammonium sulfite monohydrate CAS#: 7783-11-1 [m.chemicalbook.com]

- 4. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to CAS Number 10196-04-0: Ammonium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and hazards associated with Ammonium Sulfite (CAS No. 10196-04-0). It further delves into the biological effects and toxicological mechanisms of the sulfite ion, offering valuable insights for researchers in life sciences and drug development.

Chemical and Physical Properties

Ammonium sulfite, with the chemical formula (NH₄)₂SO₃, is the ammonium salt of sulfurous acid. It typically exists as colorless, hygroscopic crystals that are soluble in water and insoluble in acetone and alcohol.[1] The aqueous solution is alkaline.[2] Under the influence of air and heat, it gradually oxidizes to ammonium sulfate.[2]

Table 1: Physical and Chemical Properties of Ammonium Sulfite

| Property | Value | Reference(s) |

| CAS Number | 10196-04-0 | [1] |

| Molecular Formula | (NH₄)₂SO₃ | [1] |

| Molecular Weight | 116.14 g/mol | [1] |

| Appearance | Colorless hygroscopic crystals | [1] |

| Melting Point | 65 °C (decomposes) | [1] |

| Density | 1.41 g/cm³ | [1] |

| Solubility in Water | 32.4 g/100 mL at 0 °C; 60.4 g/100 mL at 100 °C | [1] |

| Refractive Index (nD) | 1.515 | [1] |

Synthesis and Decomposition

Synthesis

Ammonium sulfite is primarily produced on an industrial scale through the reaction of ammonia (NH₃) and sulfur dioxide (SO₂) in an aqueous solution.[1][3] This process is integral to flue gas desulfurization in some power plants.[1]

Experimental Protocol: Laboratory Scale Synthesis (Conceptual)

This protocol describes a conceptual method for the synthesis of an ammonium sulfite solution based on industrial principles.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a pH probe, and a magnetic stirrer. The gas inlet tube should extend below the surface of the liquid.

-

Initial Charge: Add a known volume of a concentrated ammonium hydroxide solution to the flask and begin stirring.

-

Gas Introduction: Slowly bubble sulfur dioxide gas through the stirring ammonium hydroxide solution.

-

pH Monitoring: Continuously monitor the pH of the solution. The reaction should be controlled to maintain a neutral to slightly alkaline pH (between 6.0 and 7.5) to favor the formation of ammonium sulfite.[4]

-

Reaction Completion: Stop the addition of sulfur dioxide when the desired concentration of ammonium sulfite is achieved, as determined by a suitable analytical method (see Section 3.0), or when the pH begins to drop significantly, indicating the formation of ammonium bisulfite.

-

Product: The resulting product is an aqueous solution of ammonium sulfite.

Diagram 1: Synthesis of Ammonium Sulfite

Caption: Reaction scheme for the synthesis of ammonium sulfite.

Decomposition

Upon heating, ammonium sulfite decomposes, emitting sulfur dioxide and nitrogen oxides.[1] The decomposition can also yield ammonium sulfate and ammonium sulfide through a disproportionation reaction.[5] The ammonium sulfide is unstable at the decomposition temperature and further breaks down into ammonia and hydrogen sulfide.[5]

Analytical Methods

The characterization and quantification of ammonium sulfite primarily involve the analysis of the sulfite ion. Common methods include titration and ion chromatography.

Titrimetric Determination of Sulfite

This method is suitable for determining the sulfite concentration in a freshly prepared solution.

Experimental Protocol: Iodometric Titration [6][7][8][9][10]

-

Sample Preparation: Accurately measure a specific volume (e.g., 50 mL) of the ammonium sulfite solution into an Erlenmeyer flask.[8] The sample should be freshly obtained with minimal exposure to air to prevent oxidation.[7]

-

Acidification: Acidify the sample by adding a suitable acid, such as sulfuric acid.[6]

-

Indicator: Add a few drops of a starch indicator solution.[6]

-

Titration: Titrate the solution with a standardized potassium iodide-iodate solution. The endpoint is the first appearance of a faint, permanent blue color, which indicates that all the sulfite has reacted.[6][8]

-

Calculation: The concentration of sulfite can be calculated from the volume of the titrant used.

Diagram 2: Titrimetric Analysis Workflow

Caption: Workflow for the titrimetric determination of sulfite.

Ion Chromatography

Ion chromatography (IC) is a more sensitive and specific method for sulfite determination, especially in complex matrices.[11][12][13][14]

Experimental Protocol: Ion Chromatography with Conductivity Detection [11][13][15]

-

Sample Preparation: Dilute the ammonium sulfite solution with a suitable eluent or deionized water to bring the sulfite concentration within the calibrated range of the instrument.

-

Instrumentation:

-

IC System: An ion chromatograph equipped with a conductivity detector.

-

Column: An anion exchange column suitable for separating sulfite from other anions.

-

Eluent: A sodium carbonate/sodium bicarbonate solution is commonly used.[13]

-

-

Analysis: Inject the prepared sample into the IC system. The sulfite is separated from other ions on the column and detected by the conductivity detector.

-

Quantification: The concentration of sulfite is determined by comparing the peak area of the sample to a calibration curve generated from standards of known sulfite concentrations.

Hazards and Safety

Ammonium sulfite is classified as an irritant.[2] It can cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to irritation of the mouth and stomach.[2]

Table 2: GHS Hazard Information for Ammonium Sulfite

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosive | Danger |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark | Warning |

Note: GHS classifications may vary by supplier and concentration.

Safe Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry place.[2]

-

Keep away from strong acids and oxidizing agents.

Biological Activity and Toxicology of the Sulfite Ion

The biological effects of ammonium sulfite are primarily attributed to the sulfite ion (SO₃²⁻). While the human body can metabolize small amounts of sulfite through the action of the enzyme sulfite oxidase, exposure to higher concentrations can lead to adverse health effects.[16][17]

Mechanism of Sulfite Cytotoxicity

Sulfite-induced cytotoxicity is believed to be mediated by the generation of reactive oxygen species (ROS) and the subsequent oxidative stress.[16]

Diagram 3: Proposed Mechanism of Sulfite-Induced Cytotoxicity

Caption: Pathway of sulfite-induced cellular damage.

Studies have shown that sulfite toxicity in hepatocytes is associated with a rapid decrease in oxidized glutathione (GSSG) followed by a depletion of reduced glutathione (GSH).[16] This compromises the cell's antioxidant defense system, leading to increased lipid peroxidation and eventual cell death.[16]

Sulfite Sensitivity and Hypersensitivity

A subset of the population, particularly individuals with asthma, exhibits hypersensitivity to sulfites.[18][19][20][21][22] The precise mechanisms are not fully understood but are thought to involve:

-

Inhalation of Sulfur Dioxide: Ingested sulfites can release sulfur dioxide gas in the acidic environment of the stomach, which, when inhaled, can trigger bronchoconstriction.[18][22]

-

Sulfite Oxidase Deficiency: Some individuals may have lower levels of the enzyme sulfite oxidase, which is responsible for detoxifying sulfite by oxidizing it to sulfate.[17][18][21] This can lead to an accumulation of sulfite in the body.

-

IgE-Mediated Allergic Reactions: In some cases, a true IgE-mediated allergic response to sulfites may occur.[19]

Sulfite Oxidase Deficiency

Sulfite oxidase deficiency is a rare, inherited metabolic disorder characterized by the inability to metabolize sulfite.[23][24][25][26] This leads to the accumulation of sulfite and other sulfur-containing compounds, resulting in severe neurological damage.[23][24] The deficiency can be caused by mutations in the SUOX gene, which codes for the sulfite oxidase enzyme, or by a deficiency in the molybdenum cofactor, which is essential for the enzyme's function.[24][25]

Diagram 4: Metabolic Pathway of Sulfur-Containing Amino Acids and the Role of Sulfite Oxidase

References

- 1. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 2. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ammonium sulfite [chembk.com]

- 4. US2581752A - Method for making ammonium sulfite - Google Patents [patents.google.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 8. watertechusa.com [watertechusa.com]

- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 10. rxmarine.com [rxmarine.com]

- 11. lcms.cz [lcms.cz]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Ion chromatographic determination of sulfites in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simplified sulfite determination in foods and beverages using ion chromatography | Metrohm [metrohm.com]

- 16. Mechanism of sulfite cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfite/Metabisulfite | Rupa Health [rupahealth.com]

- 18. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Sulfite hypersensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfite Sensitivity - The Asthma & Allergy Center [asthmaandallergycenter.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. allergy.org.au [allergy.org.au]

- 23. Sulfite oxidase deficiency | Research Starters | EBSCO Research [ebsco.com]

- 24. emedicine.medscape.com [emedicine.medscape.com]

- 25. Isolated Sulfite Oxidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. metabolicsupportuk.org [metabolicsupportuk.org]

Ammonium sulfite as a reducing agent in inorganic chemistry

An In-depth Technical Guide on Ammonium Sulfite as a Reducing Agent in Inorganic Chemistry

Introduction

Ammonium sulfite, with the chemical formula (NH₄)₂SO₃, is the ammonium salt of sulfurous acid.[1] It is a colorless, crystalline solid that is highly soluble in water and is recognized for its role as a reducing agent in various chemical applications.[2][3][4] In aqueous solutions, it dissociates into ammonium (NH₄⁺) and sulfite (SO₃²⁻) ions.[2][4] The sulfite ion is the active species responsible for the compound's reducing properties, readily undergoing oxidation to the sulfate ion (SO₄²⁻). This guide provides a comprehensive overview of the chemical properties, redox chemistry, applications, and experimental protocols related to ammonium sulfite's function as a reducing agent, tailored for researchers and chemical professionals.

Chemical and Physical Properties

The efficacy of ammonium sulfite as a reducing agent is intrinsically linked to its physical and chemical properties. It is a hygroscopic solid, meaning it readily absorbs moisture from the air.[4] Upon heating, it decomposes, emitting toxic sulfur dioxide and nitrogen oxides.[1][5][6] Its key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Ammonium Sulfite

| Property | Value | References |

| Chemical Formula | (NH₄)₂SO₃ | [1][4] |

| Molar Mass | 116.14 g/mol | [1] |

| Appearance | Colorless, hygroscopic crystalline solid | [1][3] |

| Solubility in Water | 32.4 g/100 mL at 0°C60.4 g/100 mL at 100°C | [1][2] |

| Solubility in Organic Solvents | Insoluble in acetone and alcohol | [1][2] |

| pH of Aqueous Solution | 7.5 - 7.6 (slightly alkaline) | [2] |

| Refractive Index (n_D) | 1.515 | [1] |

| Decomposition | Emits SO₂ and oxides of nitrogen upon heating | [1][5][6] |

Redox Chemistry of Ammonium Sulfite

The sulfite ion (SO₃²⁻) in ammonium sulfite is an effective reducing agent because the sulfur atom is in an intermediate oxidation state of +4 and can be readily oxidized to the more stable +6 state found in the sulfate ion (SO₄²⁻).

General Reaction Pathway

The fundamental half-reaction for the oxidation of sulfite to sulfate is:

SO₃²⁻ + H₂O → SO₄²⁻ + 2H⁺ + 2e⁻

This reaction demonstrates that the sulfite ion loses two electrons, characteristic of a reducing agent. When reacting with an oxidizing agent, this half-reaction is coupled with a corresponding reduction half-reaction.

Caption: General redox pathway of ammonium sulfite.

Reaction with Oxygen (Air)

One of the most significant reactions is the oxidation of ammonium sulfite by atmospheric oxygen to produce ammonium sulfate, a stable and valuable fertilizer.[7] This reaction is exothermic and is a cornerstone of industrial flue gas desulfurization processes.[7][8]

(NH₄)₂SO₃ + ½O₂ → (NH₄)₂SO₄

The kinetics of this reaction can be influenced by several factors, including pH, temperature, pressure, and the presence of catalysts.[7][8]

Table 2: Typical Conditions for the Oxidation of Ammonium Sulfite to Ammonium Sulfate

| Parameter | Condition / Value | References |

| Governing Reaction | (NH₄)₂SO₃ + ½O₂ → (NH₄)₂SO₄ | [8] |

| Enthalpy of Reaction | ~65 kcal/mol (exothermic) | [8] |

| Optimal pH Range | 6.0 to 7.5 | [7][8] |

| Temperature Range | 40°C to 150°C | [8][9] |

| Pressure Range | 1 to 11 atm (absolute) | [8][9] |

| Catalysts | Fe²⁺, Cu²⁺, Co²⁺ salts; nitrogen-containing organic bases | [7][9] |

| Inhibitors | High concentrations of the product, ammonium sulfate | [7] |

| Reaction Order (Fe²⁺ catalyzed) | First order with respect to (NH₄)₂SO₃0.4 order with respect to Fe²⁺ | [7] |

Reactions with Other Oxidizing Agents

Ammonium sulfite acts as a reducing agent towards various other oxidizing agents commonly used in inorganic chemistry.

-

Halogens: Sulfite ions are readily oxidized by halogens like chlorine, bromine, and iodine. The reaction with iodine is quantitative and forms the basis of iodometric titrations for determining sulfite concentrations.[10] SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

-

Permanganate: In acidic solutions, permanganate (MnO₄⁻) is a powerful oxidizing agent that reacts with sulfite. However, the reaction can be complex, with studies showing that the oxygen consumed is often 90-95% of that required for complete oxidation to sulfate, suggesting the formation of byproducts like dithionic acid (S₂O₆²⁻).[10]

-

Iodate and Bromate: Potassium iodate, in the presence of iodide, serves as a reliable oxidant for the quantitative analysis of sulfites.[10] Reactions with bromate have also been studied, though they can yield less consistent results.[10]

Applications in Industry and Research

The reducing properties of ammonium sulfite are leveraged in several key industrial and laboratory applications.

-

Flue Gas Desulfurization (FGD): In the Walther Process, ammonia-based scrubbing is used to remove sulfur dioxide (SO₂) from industrial emissions. SO₂ reacts with ammonia in an aqueous solution to form ammonium sulfite, which is then oxidized by air to the more stable and commercially valuable ammonium sulfate.[1][2]

-

Photography: Ammonium sulfite is used as a preservative in photographic fixing solutions (fixers).[1] It acts as a reducing agent to preserve the primary fixing agent, sodium or ammonium thiosulfate ("hypo"), from decomposition.[1]

-

Hydrometallurgy: It functions as a reducing agent in hydrometallurgical processes for the recovery of metals from ores.[2] For instance, it has been used in the processing of plutonium, where it reduces Pu(VI) to Pu(IV) to aid in its precipitation.[11]

-

Chemical Synthesis: Ammonium sulfite is a direct precursor in the synthesis of ammonium thiosulfate via reaction with elemental sulfur.[1]

-

Other Uses: It also finds application as a component in lubricants for cold metalworking, in the manufacturing of bricks for blast furnace linings, and in cosmetics as a hair straightening or waving agent.[1]

Experimental Protocols

Detailed methodologies are crucial for the effective use and study of ammonium sulfite. Below are two representative experimental protocols.

Protocol 1: Catalytic Oxidation of Ammonium Sulfite

Objective: To investigate the kinetics of the iron-catalyzed oxidation of ammonium sulfite by air.

Materials:

-

Ammonium sulfite solution (e.g., 1 M)

-

Ferrous sulfate (FeSO₄·7H₂O) solution (e.g., 0.1 M) as a catalyst

-

Sulfuric acid and sodium hydroxide for pH adjustment

-

Stirred, temperature-controlled bubbling reactor

-

Air or oxygen supply with flowmeter

-

Standard potassium iodate (KIO₃) solution (0.1 N) for titration

-

Potassium iodide (KI), starch indicator solution

Procedure:

-

Reactor Setup: Add a known volume of ammonium sulfite solution to the reactor. Adjust the pH to approximately 6.0 using sulfuric acid or sodium hydroxide.

-

Catalyst Addition: Introduce a specific volume of the FeSO₄ solution to achieve the desired catalyst concentration.

-

Reaction Initiation: Heat the solution to the target temperature (e.g., 60°C) while stirring. Begin bubbling air through the solution at a constant, measured rate.

-

Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

-

Analysis: Immediately add the aliquot to a flask containing dilute acid and excess potassium iodide. Titrate the liberated iodine with the standard potassium iodate solution using a starch indicator to determine the remaining sulfite concentration.

-

Data Analysis: Plot the concentration of ammonium sulfite versus time. The initial slope of this curve can be used to determine the initial reaction rate. Varying the initial concentrations of sulfite and catalyst allows for the determination of the reaction order, as described in the kinetic study by Guo et al.[7]

Caption: Workflow for a kinetic study of catalytic sulfite oxidation.

Protocol 2: Quantification of Sulfite by Redox Titration

Objective: To determine the concentration of an unknown ammonium sulfite solution using the Monier-Williams method followed by titration. This is a standard, albeit complex, method often used in food analysis.[12] A simplified direct titration is also possible for purer solutions.

Principle: Sulfite is liberated from the sample as SO₂ gas by refluxing in acid. The SO₂ is then trapped in a hydrogen peroxide solution, where it is oxidized to sulfuric acid. The resulting acid is titrated with a standardized sodium hydroxide solution.[12]

Materials:

-

Monier-Williams distillation apparatus

-

Hydrochloric acid (HCl)

-

3% Hydrogen peroxide (H₂O₂) solution, pH adjusted

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

pH indicator (e.g., phenolphthalein)

-

Ammonium sulfite sample

Procedure:

-

Apparatus Setup: Assemble the Monier-Williams apparatus. Place 30 mL of 3% H₂O₂ in the receiving flask.

-

Sample Preparation: Place a known quantity of the ammonium sulfite-containing sample into the boiling flask with 400 mL of deionized water.

-

Distillation: Add 90 mL of 4 N HCl to the boiling flask. Immediately begin heating the flask and purging the system with nitrogen gas.

-

Reflux: Heat the mixture to reflux for 105 minutes. The nitrogen gas will carry the evolved SO₂ into the H₂O₂ trap. The reaction in the trap is: SO₂ + H₂O₂ → H₂SO₄.

-

Titration: After reflux, titrate the contents of the receiving flask (now containing sulfuric acid) with the standardized NaOH solution to a phenolphthalein endpoint.

-

Calculation: Calculate the amount of sulfite (expressed as SO₂) in the original sample based on the volume of NaOH titrant used.

Process and Pathway Diagrams

Visual representations of key processes can aid in understanding the role of ammonium sulfite.

Caption: The Walther Process for flue gas desulfurization.

Safety and Handling

Ammonium sulfite should be handled with appropriate care. It is a reducing agent and can react with oxidizing materials.[5] Upon heating or reaction with strong acids, it releases toxic sulfur dioxide gas.[5][6][13] Standard personal protective equipment, including a dust mask, goggles, and gloves, should be worn when handling the solid material.[5]

Conclusion

Ammonium sulfite is a versatile and effective reducing agent in inorganic chemistry. Its ability to be easily oxidized from sulfite to sulfate underpins its utility in critical industrial processes such as flue gas desulfurization, chemical synthesis, and hydrometallurgy. A thorough understanding of its redox chemistry, reaction kinetics, and appropriate experimental protocols is essential for its safe and efficient application in research and development.

References

- 1. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 2. Ammonium sulfite | 10196-04-0 | Benchchem [benchchem.com]

- 3. Ammonium Sulfite | 10196-04-0 [chemicalbook.com]

- 4. CAS 10196-04-0: ammonium sulfite | CymitQuimica [cymitquimica.com]

- 5. AMMONIUM SULFITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. CA1112843A - Process for converting ammonium sulfite to ammonium sulfate - Google Patents [patents.google.com]

- 9. US3330620A - Method for oxidizing ammonium sulfite to ammonium sulfate - Google Patents [patents.google.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy Ammonium sulfite | 10196-04-0 [smolecule.com]

Technical Guide on the Thermochemical Data of Ammonium Sulfite

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties of Ammonium Sulfite

Ammonium sulfite is a colorless, crystalline solid.[1][2] It is known to be hygroscopic and will gradually oxidize to ammonium sulfate when exposed to air and heat.[1][3]

Table 1: Physical and Chemical Properties of Ammonium Sulfite

| Property | Value | Source |

| Chemical Formula | (NH₄)₂SO₃ | [2] |

| Molar Mass | 116.14 g/mol | [1][2] |

| Appearance | Colorless hygroscopic crystals | [1][2] |

| Decomposition Temperature | Decomposes at 65 °C (149 °F; 338 K) | [2] |

| Solubility in Water | 32.4 g/100 mL at 0 °C; 60.4 g/100 mL at 100 °C | [1][2] |

| Solubility in other solvents | Insoluble in acetone and alcohol | [1][2] |

| Refractive Index (n_D) | 1.515 | [2] |

Thermochemical Data of Related Ammonium Compounds

While specific thermochemical data for ammonium sulfite is scarce, data for the related compounds ammonium bisulfite (NH₄HSO₃) and ammonium sulfate ((NH₄)₂SO₄) are available and presented below for reference. It is crucial to distinguish these values from those of ammonium sulfite.

Table 2: Thermochemical Data of Related Ammonium Compounds at 298.15 K

| Compound | Formula | Standard Molar Enthalpy of Formation (ΔH_f^°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Standard Molar Gibbs Energy of Formation (ΔG_f^°) (kJ/mol) |

| Ammonium Bisulfite (solid) | NH₄HSO₃ | -769 | Not Found | Not Found |

| Ammonium Sulfate (solid) | (NH₄)₂SO₄ | -1180.9 | 220.1 | Not Found |

Note: The standard molar enthalpy of formation for ammonium bisulfite is provided in Lange's Handbook of Chemistry.[4] The data for ammonium sulfate is available in the CRC Handbook of Chemistry and Physics.[5]

The oxidation of ammonium sulfite to ammonium sulfate is an exothermic reaction, with a heat of reaction reported to be approximately 65 kcal/mol (about 272 kJ/mol).[6]

Experimental Protocols for Determination of Thermochemical Data

Detailed experimental protocols for determining the thermochemical data of ammonium sulfite were not found in the reviewed literature. However, for similar compounds such as ammonium sulfamate, the following methodologies have been employed and would be applicable:

-

Low-Temperature Vacuum Adiabatic Calorimetry: This technique is used to measure the molar heat capacity of a substance over a range of temperatures (e.g., from 8 K to 335 K). From this data, the heat content and standard molar entropy can be calculated.[7]

-

Solution Calorimetry: The enthalpy of dissolution of the compound in a solvent (typically water) is measured at a standard temperature (e.g., 298.15 K). This data, in conjunction with the known enthalpies of formation of the dissolution products, can be used to calculate the standard enthalpy of formation of the compound.[7]

These experimental values for enthalpy and entropy can then be used to calculate the Gibbs free energy of formation using the equation:

ΔG_f^° = ΔH_f^° - TΔS_f^°

Logical Workflow for Thermochemical Data Determination

Due to the absence of a detailed, published experimental workflow for ammonium sulfite, a generalized logical diagram for the determination of its thermochemical properties is presented below. This illustrates the relationship between the necessary experimental measurements and the final calculated thermochemical values.

Caption: Generalized workflow for determining key thermochemical properties.

References

- 1. Ammonium Sulfite | H8N2O3S | CID 25041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium sulfite - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. ammonium hydrogen sulfite [chemister.ru]

- 5. ammonium sulfate [chemister.ru]

- 6. CA1112843A - Process for converting ammonium sulfite to ammonium sulfate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectral Properties of Ammonium Sulfite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of ammonium sulfite, ((NH₄)₂SO₃). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and analysis of this compound. This document details the vibrational modes of the constituent ions, presents quantitative spectral data in a clear, tabular format, outlines detailed experimental protocols for spectral acquisition, and provides logical diagrams to illustrate the analytical workflow.

Introduction to the Vibrational Spectroscopy of Ammonium Sulfite

Ammonium sulfite is an ionic compound composed of two ammonium cations (NH₄⁺) and one sulfite anion (SO₃²⁻). Its vibrational spectrum is therefore a composite of the fundamental vibrations of these two polyatomic ions. Both IR and Raman spectroscopy are powerful, non-destructive techniques for probing these vibrations, providing a unique spectral fingerprint for the compound.

The ammonium ion (NH₄⁺) possesses a tetrahedral (T_d) symmetry and has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). The sulfite ion (SO₃²⁻), with its pyramidal (C₃ᵥ) geometry, also exhibits four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (out-of-plane, ν₂), asymmetric stretching (ν₃), and asymmetric bending (in-plane, ν₄). In the solid state, interactions within the crystal lattice can lead to shifts in peak positions and the splitting of degenerate modes.

Quantitative Spectral Data

The following tables summarize the key infrared and Raman active vibrational modes observed for ammonium sulfite. The data has been compiled from various spectroscopic studies.[1][2]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description | Reference |

| 3190 (broad) | ν₃ (NH₄⁺) | Asymmetric N-H stretching | [1] |

| 3050 (broad) | ν₁ (NH₄⁺) | Symmetric N-H stretching | [1] |

| 2900 (broad) | Overtone/Combination | Likely related to NH₄⁺ bending overtones or combinations | [1] |

| 1460 | ν₄ (NH₄⁺) | Asymmetric N-H bending (deformation) | [1] |

| 1017 | ν₃ (SO₃²⁻) | Asymmetric S-O stretching | [1] |

| 706 | ν₂ (SO₃²⁻) | Symmetric S-O bending (out-of-plane deformation) | [1] |

| 446 | ν₄ (SO₃²⁻) | Asymmetric S-O bending (in-plane deformation) | [1] |

Raman Spectroscopy Data for (NH₄)₂SO₃·H₂O

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description | Reference |

| 1130 | ν₃ (SO₃²⁻) | Asymmetric S-O stretching | [2] |

| 1083 | ν₃ (SO₃²⁻) | Asymmetric S-O stretching | [2] |

| 1043 | ν₃ (SO₃²⁻) | Asymmetric S-O stretching | [2] |

| 973 | ν₁ (SO₃²⁻) | Symmetric S-O stretching | [2] |

| 957 | ν₁ (SO₃²⁻) | Symmetric S-O stretching | [2] |

| 923 | ν₁ (SO₃²⁻) | Symmetric S-O stretching | [2] |

| 909 | ν₁ (SO₃²⁻) | Symmetric S-O stretching | [2] |

| 508 | Torsion | Torsional vibrations of ammonium ions | [2] |

| 443 | Torsion | Torsional vibrations of ammonium ions | [2] |

| 323 | Torsion | Torsional vibrations of ammonium ions | [2] |

Experimental Protocols

The following sections provide detailed methodologies for obtaining high-quality IR and Raman spectra of solid ammonium sulfite.

Infrared (IR) Spectroscopy - KBr Pellet Method

This method is suitable for obtaining transmission FTIR spectra of solid samples.[3][4]

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Ammonium sulfite (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula

-

Balance

Procedure:

-

Drying: Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Cool in a desiccator before use.

-

Sample Preparation: Weigh approximately 1-2 mg of ammonium sulfite and 100-200 mg of the dried KBr.

-

Grinding and Mixing: Add the ammonium sulfite and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy - Solid Sample Analysis

This protocol describes the analysis of a solid, powdered sample of ammonium sulfite.[5][6]

Materials and Equipment:

-

Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope objective

-

Glass microscope slide or other suitable sample holder

-

Ammonium sulfite (solid, crystalline or powdered)

-

Spatula

Procedure:

-

Sample Mounting: Place a small amount of the ammonium sulfite sample onto a clean glass microscope slide. If the sample consists of large crystals, it may be gently crushed to a fine powder to ensure a representative and homogeneous sampling area.

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize according to the manufacturer's instructions.

-

Select the appropriate laser wavelength, power, and objective. A lower laser power may be necessary to avoid sample degradation.

-

-

Focusing and Acquisition:

-

Place the sample slide on the microscope stage.

-

Using the microscope, bring the sample into focus under the laser spot.

-

Set the data acquisition parameters, including integration time and number of accumulations, to achieve an adequate signal-to-noise ratio.

-

-

Spectral Collection:

-

Collect the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

The resulting spectrum will be a plot of Raman intensity versus Raman shift (cm⁻¹).

-

It is advisable to acquire spectra from multiple spots on the sample to ensure reproducibility.

-

Visualization of Analytical Concepts

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the spectroscopic analysis of ammonium sulfite.

Caption: Workflow for IR and Raman spectroscopic analysis of ammonium sulfite.

Caption: Correlation of ionic vibrational modes with observed spectral features.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 3. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. physicsopenlab.org [physicsopenlab.org]

- 6. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

Methodological & Application

Application Notes and Protocols for the Use of Ammonium Sulfite in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ammonium Sulfite in Protein Purification

Ammonium sulfite, (NH₄)₂SO₃, is a salt that, while less common than ammonium sulfate, offers certain advantages in protein purification protocols.[1] It functions based on the "salting out" principle, where high concentrations of salt reduce the solubility of proteins, leading to their precipitation. This allows for the separation of proteins from other cellular components and can be a crucial initial step in a purification workflow.[2][3] Like ammonium sulfate, it is highly soluble in water and can be used to create solutions with high ionic strength.[4][5] One of the key properties of ammonium sulfite is that it is readily oxidized to ammonium sulfate in the presence of air.[4][5] This property can be either an advantage or a disadvantage depending on the specific application.

Principle of "Salting Out" with Ammonium Sulfite

The mechanism of "salting out" proteins with ammonium sulfite is analogous to that of ammonium sulfate. In an aqueous solution, protein molecules are kept soluble by forming hydrogen bonds with water molecules through their exposed polar and ionic groups. When a salt like ammonium sulfite is introduced at high concentrations, the salt ions compete with the protein for water molecules.[6] This effectively strips the hydration shell from the protein's surface, increasing hydrophobic interactions between protein molecules.[7] As these protein-protein interactions become more favorable than protein-water interactions, the proteins aggregate and precipitate out of the solution.[8]

Different proteins will precipitate at different concentrations of ammonium sulfite, allowing for fractional precipitation.[9] Generally, proteins with larger hydrophobic surface areas or lower solubility will precipitate at lower salt concentrations.[9] This differential solubility is the basis for separating a target protein from contaminants.[3]

Application Notes: Ammonium Sulfite vs. Ammonium Sulfate

While ammonium sulfate is the more traditional and widely used salt for protein precipitation, ammonium sulfite presents some distinct characteristics.[10][11]

Advantages of Ammonium Sulfite:

-

Potential for Milder Conditions: The sulfite ion (SO₃²⁻) is a weaker chaotrope compared to the sulfate ion (SO₄²⁻). This may result in milder precipitation conditions, potentially preserving the native conformation and biological activity of sensitive proteins more effectively.

-

Alternative Selectivity: Due to differences in ion-protein interactions, ammonium sulfite may offer a different precipitation selectivity compared to ammonium sulfate. This could be advantageous for separating proteins that are difficult to resolve using traditional ammonium sulfate fractionation.

-

Reducing Properties: The sulfite ion has reducing properties, which can help to prevent the oxidation of sensitive residues like cysteine and methionine in the target protein. This can be particularly beneficial for maintaining the structural and functional integrity of certain enzymes and antibodies.

Disadvantages and Considerations:

-

Oxidation: Ammonium sulfite is readily oxidized to ammonium sulfate in the presence of air, which can alter the effective salt concentration and reproducibility of the protocol.[4][5][12] It is crucial to use freshly prepared solutions and minimize exposure to air.

-

pH Changes: The dissolution of ammonium sulfite can lead to a slightly alkaline solution.[4][5] As with ammonium sulfate, it is important to use a well-buffered protein solution (e.g., 50 mM Tris-HCl or HEPES) to maintain a stable pH and protect the protein from denaturation.[13]

-

Less Characterized: There is significantly less literature and established protocols for ammonium sulfite compared to ammonium sulfate, requiring more empirical optimization for each specific protein.

Data Presentation: Comparison of Key Properties

| Property | Ammonium Sulfite ((NH₄)₂SO₃) | Ammonium Sulfate ((NH₄)₂SO₄) |

| Molecular Weight | 116.14 g/mol [12] | 132.14 g/mol [7] |

| Solubility in Water | Readily soluble[5] | Highly soluble[3][13] |

| Solution pH | Weakly alkaline[5] | Acidifies the solution[13] |

| Primary Application | Protein precipitation, reducing agent[4] | Protein precipitation, crystallization[7][10] |

| Key Consideration | Prone to oxidation to ammonium sulfate[4][12] | Well-established, highly characterized[7][10] |

Experimental Protocols

Protocol 1: Fractional Precipitation of a Target Protein Using Ammonium Sulfite

This protocol describes a general method for determining the optimal ammonium sulfite concentration for precipitating a target protein while leaving contaminants in solution.

Materials:

-

Clarified protein solution (e.g., cell lysate supernatant)

-

Solid ammonium sulfite (analytical grade)

-

Stir plate and stir bar

-

Ice bath

-

High-speed centrifuge and appropriate tubes

-

Resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Dialysis tubing or desalting column

Methodology:

-

Initial Setup: Place the beaker containing your clarified protein solution in an ice bath on a magnetic stir plate. Begin gentle stirring, avoiding the creation of foam which can denature proteins.[13]

-

First Cut (e.g., 30% Saturation): Slowly add solid ammonium sulfite to your protein solution to achieve the first desired saturation percentage (e.g., 30%). It is crucial to add the salt slowly to allow it to dissolve completely without localized high concentrations.

-